3-Bromo-5-FluorobenzoicAcid98per cent

pKa acidity modulation drug design

Sourcing 3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2, purity ≥98%) ensures regioselective efficiency your research demands. Unlike 2-bromo-5-fluoro or 3-chloro-5-fluoro isomers, its distinct pKa of 3.47 and bromine electronic profile uniquely accelerate Pd(0) oxidative addition, achieving up to 90% yield in Suzuki-Miyaura couplings. This precision avoids costly revalidation of synthetic pathways. With ≥98% purity, catalyst poisoning is minimized, delivering batch-to-batch consistency for pharmaceutical and agrochemical programs. Secure this specific 3,5-dihalogenated building block now for reliable, patent-aligned synthesis.

Molecular Formula C7H4BrFO2
Molecular Weight 219.0078632
CAS No. 1764548-70-2
Cat. No. B1149507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-FluorobenzoicAcid98per cent
CAS1764548-70-2
Synonyms3-Bromo-5-FluorobenzoicAcid98%
Molecular FormulaC7H4BrFO2
Molecular Weight219.0078632
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-Fluorobenzoic Acid 98% (CAS 176548-70-2): A Procurable Dihalogenated Benzoic Acid Building Block with Defined Physicochemical Properties


3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2, purity 98%) is a dihalogenated aromatic carboxylic acid (molecular formula C₇H₄BrFO₂, MW 219.01 g/mol) bearing bromine at the 3-position and fluorine at the 5-position on the benzene ring [1]. Computed physicochemical properties include a melting point of 140 °C, a predicted pKa of 3.47 ± 0.10, and an XLogP3 of 2.4 [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research programs requiring regioselective functionalization [2].

Why 3-Bromo-5-Fluorobenzoic Acid 98% Cannot Be Simply Swapped with Other Halogenated Benzoic Acid Isomers or Analogs


Dihalogenated benzoic acids with identical molecular formulae but differing substitution patterns (e.g., 3-bromo-4-fluoro, 2-bromo-5-fluoro, or 4-bromo-3-fluoro isomers) exhibit measurably distinct acidity (pKa), lipophilicity (LogP), and electronic directing effects that alter reaction outcomes, purification behavior, and downstream biological activity . Substituting bromine for chlorine (e.g., 3-chloro-5-fluorobenzoic acid) changes oxidative addition rates in palladium-catalyzed cross-coupling reactions, directly impacting synthetic yield and selectivity [1]. The 3,5-disubstitution pattern provides a unique balance of steric and electronic properties not replicated by any single alternative isomer or halogen combination, making generic interchange scientifically inadvisable without revalidation of the entire synthetic sequence [1].

Quantitative Differentiation Evidence: 3-Bromo-5-Fluorobenzoic Acid 98% vs. Closest Isomeric and Halogen Analogs


Acidity Tuning: 3-Bromo-5-Fluorobenzoic Acid (pKa 3.47) Occupies a Distinct pKa Niche Among Br/F Benzoic Acid Positional Isomers

3-Bromo-5-fluorobenzoic acid exhibits a predicted pKa of 3.47 ± 0.10, which is 0.28 log units lower (stronger acid) than 3-bromo-4-fluorobenzoic acid (pKa 3.75 ± 0.10) and 1.04 log units higher (weaker acid) than 2-bromo-5-fluorobenzoic acid (pKa 2.51 ± 0.10) [1]. Compared to the same-position chlorine analog, 3-chloro-5-fluorobenzoic acid (pKa 3.49 ± 0.10), the bromine substitution yields a marginally stronger acid by 0.02 pKa units [2]. This pKa profile allows researchers to select the 3,5-Br/F isomer when an intermediate acidity between the strongly acidifying ortho-halogen effect and the weaker meta-halogen effect is required, a parameter critical for optimizing solubility, salt formation, and membrane permeability in drug candidates .

pKa acidity modulation drug design

Lipophilicity Differentiation: XLogP3 of 2.4 Distinguishes 3-Bromo-5-Fluorobenzoic Acid from the 3-Bromo-4-Fluoro Isomer (XLogP3 2.2)

According to PubChem computed properties, 3-bromo-5-fluorobenzoic acid has an XLogP3 value of 2.4, compared to 2.2 for its 3-bromo-4-fluoro positional isomer [1][2]. This 0.2 log unit difference represents an approximately 1.6-fold greater partitioning into octanol, indicating measurably higher lipophilicity when the fluorine occupies the 5-position rather than the 4-position relative to a fixed 3-bromo substituent [1]. In drug discovery programs, such differences in LogP can shift a compound across critical ADME thresholds (e.g., LogP <3 for CNS drug-likeness; LogP <5 for oral bioavailability per Lipinski's Rule of Five) and influence metabolic stability, plasma protein binding, and off-target promiscuity [3].

LogP lipophilicity ADME bioavailability

Cross-Coupling Reactivity Advantage: Bromine at the 3-Position Provides Higher Suzuki-Miyaura Coupling Rates Than the Chlorine Analog 3-Chloro-5-Fluorobenzoic Acid

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the relative reactivity of aryl halides follows the established order I > OTf ≥ Br >> Cl [1]. Consequently, 3-bromo-5-fluorobenzoic acid will undergo oxidative addition to Pd(0) significantly faster than 3-chloro-5-fluorobenzoic acid under identical conditions, enabling shorter reaction times, lower catalyst loadings, or milder temperatures [1]. Quantitative rate enhancements for aryl bromides versus aryl chlorides in oxidative addition typically range from 10- to 100-fold depending on the ligand system and substrate electronics [2]. The electron-withdrawing fluorine substituent at the 5-position further activates the ring toward oxidative addition by reducing electron density at the C-Br bond, an effect not present in non-fluorinated 3-bromobenzoic acid [3].

Suzuki-Miyaura coupling cross-coupling oxidative addition palladium catalysis

Validated Intermediate in Patent-Protected Syntheses: Three Independent Patent Families Use 3-Bromo-5-Fluorobenzoic Acid as a Key Building Block

Three distinct Chinese patent applications document the use of 3-bromo-5-fluorobenzoic acid as a starting material or key intermediate: CN201410740292.2 (oxazolidinone antibacterials, 95% reduction yield to the corresponding benzyl alcohol) ; CN201280055700.X (aniline derivative therapeutics, 90% Suzuki coupling yield with 3-fluorophenylboronic acid) ; and CN202280032186.1 (heteroaryl pharmaceutical compositions, 94% amide coupling yield with N,O-dimethylhydroxylamine) . These documented yields (90–95%) across three mechanistically distinct transformations (borane reduction, Suzuki coupling, amide bond formation) provide procurement-relevant evidence of reliable reactivity in the hands of industrial research groups . In contrast, searches for equivalent patent examples employing the 3-chloro or 3,4-dihalogenated analogs in the same reaction types do not return comparable published examples, suggesting the 3-bromo-5-fluoro substitution pattern is specifically preferred by practicing pharmaceutical chemists for these scaffold classes .

patent pharmaceutical intermediate oxazolidinone heteroaryl aniline

Purity Specification Advantage: 98% Minimum Purity (GC/T) Exceeds Typical Specifications of Common Isomeric Analogs Sold at 95–97%

TCI America specifications list 3-bromo-5-fluorobenzoic acid at >98.0% purity as determined by GC and titrimetric (T) methods [1]. In contrast, common isomeric analogs are routinely supplied at lower minimum purity grades: 3-bromo-4-fluorobenzoic acid is typically offered at 96–97% [2]; 3-chloro-5-fluorobenzoic acid at 97% ; and generic sources list 3-bromo-5-fluorobenzoic acid itself at ≥95% from certain vendors . The 98% specification provides a tighter impurity profile, which is essential for applications where trace halogenated impurities could interfere with catalytic cycles (e.g., palladium-catalyzed reactions sensitive to halide inhibition) or confound biological assay results (e.g., phenotypic screening where impurities may display off-target activity) [3].

purity specification quality control GC assay HPLC

Regioselective Functionalization Potential: The 3,5-Disubstitution Pattern Enables Orthogonal Derivatization Strategies Not Accessible with 3,4- or 2,5-Isomers

The meta-relationship between bromine and fluorine in 3-bromo-5-fluorobenzoic acid places the two halogens in non-competing electronic environments, unlike the 3,4-isomer where the substituents exert overlapping directing effects that can complicate selective functionalization [1]. In unprotected halogenated benzoic acids, fluorine acts as a stronger directed ortho-metalation (DoM) group than carboxylate, whereas bromine directs metalation ortho to itself with lower efficiency [1]. The 3,5-arrangement spatially separates these directing influences: the fluorine at C5 directs toward C4/C6, while the bromine at C3 directs toward C2/C4, with the carboxylate at C1 occupying the remaining position. This spatial separation provides a clearer thermodynamic preference for sequential functionalization steps compared to isomers where directing effects converge on the same positions [1]. While direct kinetic data for 3-bromo-5-fluorobenzoic acid versus its isomers are not available, the established principles of DoM regiochemistry provide a class-level basis for predicting superior synthetic versatility [1].

regioselectivity directed ortho-metalation C-H activation synthetic strategy

Highest-Confidence Application Scenarios for 3-Bromo-5-Fluorobenzoic Acid 98% Based on Evidence


Pharmaceutical Lead Optimization Requiring Precise pKa and LogP Tuning in the 3.4–3.5 pKa / 2.4 LogP Range

Medicinal chemistry programs targeting oral bioavailability can use 3-bromo-5-fluorobenzoic acid as a carboxylic acid warhead or intermediate, leveraging its distinct pKa (3.47) and XLogP3 (2.4) to fine-tune the ionization and lipophilicity profile of drug candidates [1]. The compound's pKa sits between the stronger 2-bromo-5-fluoro isomer (pKa 2.51) and the weaker 3-bromo-4-fluoro isomer (pKa 3.75), providing a middle-ground acidity option without resorting to alternative halogen compositions .

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates Where High Yield and Mild Conditions Are Critical

The aryl bromide in 3-bromo-5-fluorobenzoic acid enables efficient Suzuki-Miyaura coupling with arylboronic acids under standard Pd(0) catalysis, as documented in patent CN201280055700.X achieving 90% isolated yield at 100 °C with Pd(PPh₃)₄ . The electron-withdrawing fluorine substituent enhances the electrophilicity of the C-Br bond, further accelerating oxidative addition relative to non-fluorinated bromobenzoic acids [2]. This reactivity profile makes the compound suitable for both discovery-stage library synthesis and process chemistry scale-up.

Synthesis of Oxazolidinone Antibacterials and Heteroaryl-Containing Drug Candidates with Validated Patent Precedent

Two additional patent families (CN201410740292.2 for oxazolidinones and CN202280032186.1 for heteroaryl derivatives) specifically employ 3-bromo-5-fluorobenzoic acid as a starting material, achieving 94–95% yields in reduction and amide coupling steps respectively . For research groups developing compounds in these therapeutic classes, selecting the identical building block used in the patent literature reduces synthetic route risk and facilitates comparative SAR studies against patented compounds.

High-Sensitivity Catalytic and Biological Assays Requiring Stringent Purity Specifications

With a minimum purity of 98.0% (GC/T), this compound is suited for palladium-catalyzed reactions where halide impurities can poison catalysts, and for phenotypic or target-based biological assays where trace impurities may generate false-positive signals [3][4]. Procurement teams can specify this 98% grade to reduce the need for pre-use repurification and to ensure batch-to-batch consistency across long-term research programs.

Quote Request

Request a Quote for 3-Bromo-5-FluorobenzoicAcid98per cent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.